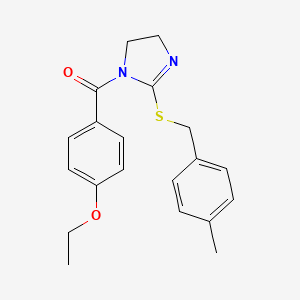![molecular formula C23H27N3O2 B2440099 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one CAS No. 912903-93-6](/img/structure/B2440099.png)
4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one” is a chemical with the molecular formula C16H24N4O . It is also known as "4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane" .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 288.393 . Other properties such as boiling point, density, and pKa are not directly available from the search results.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Hydrogen Bond Formation
The molecular structure of compounds related to 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one has been explored in the context of crystallography and hydrogen bond formation. For instance, studies on dabigatran etexilate tetrahydrate reveal insights into how benzene and pyridine rings form dihedral angles with the benzimidazole mean plane, emphasizing the compound's complex molecular geometry and intramolecular N—H⋯O hydrogen bond presence (Hong-qiang Liu et al., 2012).
Anticancer Potential and Molecular Docking Studies
The anticancer potential of benzimidazole derivatives, including those structurally related to the query compound, has been investigated. A study involving palladium(II) and platinum(II) complexes with benzimidazole ligands elaborates on their molecular structures, vibrational frequencies, and cytotoxicity, highlighting their potential as anticancer compounds (N. T. A. Ghani & A. Mansour, 2011). Furthermore, molecular docking studies of benzimidazole derivatives as EGFR inhibitors provide insights into their mechanism behind anti-cancer properties, offering a detailed understanding of their interaction with cancer cell lines and potential for anti-cancer activity (A. Karayel, 2021).
Polyimide Synthesis and Properties
In materials science, the synthesis and properties of novel polyimides derived from compounds related to 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one have been studied, focusing on thermal and thermooxidative stability. These investigations provide valuable information on the applicability of such compounds in creating materials with exceptional thermal stability and potential applications in various industrial sectors (Shujiang Zhang et al., 2005).
(H+,K+)-ATPase Inhibition for Antisecretory Applications
Research into (H+,K+)-ATPase inhibiting properties of benzimidazole derivatives, including those structurally similar to the query compound, has led to discoveries in antisecretory inhibitors. These compounds show potential for treating conditions requiring (H+,K+)-ATPase inhibition, further underscoring the versatility and potential therapeutic applications of benzimidazole derivatives (B. Kohl et al., 1992).
Eigenschaften
IUPAC Name |
4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-17-9-11-19(12-10-17)26-16-18(15-22(26)27)23-24-20-7-5-6-8-21(20)25(23)13-14-28-4-2/h5-12,18H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPNNJSIUYAOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

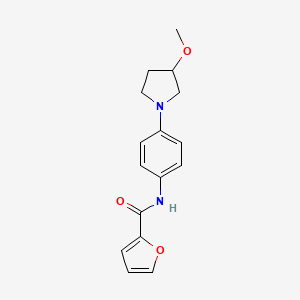
![1-[2-(4-Chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2440018.png)
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)
![N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2440022.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2440023.png)
![3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2440024.png)
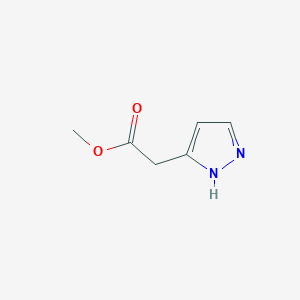
![4-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2440029.png)
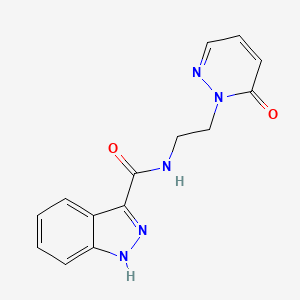
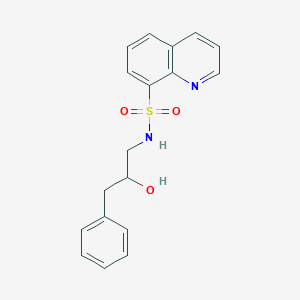

![N-(4-bromo-2-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2440035.png)
